Alpha-L-Xylopyranose
Overview
Description
Alpha-L-Xylopyranose is a monosaccharide with the molecular formula C5H10O5. It is a cyclic form of xylose, specifically an L-xylopyranose that has an alpha-configuration at the anomeric center . This compound is a type of pentose, which means it contains five carbon atoms. It is commonly found in nature as a constituent of hemicelluloses, which are polysaccharides present in the cell walls of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-Xylopyranose can be synthesized through various chemical and enzymatic pathways. One common method involves the acid-catalyzed hydrolysis of xylan, a hemicellulose, to release xylose, which can then cyclize to form this compound . Enzymatic methods may involve the use of specific glycosidases that facilitate the conversion of xylose to its cyclic form .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of xylan from plant biomass followed by hydrolysis. The hydrolysis process can be optimized using acid or enzymatic catalysts to increase yield and purity . The resulting xylose is then purified and cyclized to form this compound.
Chemical Reactions Analysis
Types of Reactions: Alpha-L-Xylopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Oxidation: Xylonic acid
Reduction: Xylitol
Substitution: Acetylated derivatives of this compound
Scientific Research Applications
Alpha-L-Xylopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which alpha-L-xylopyranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes like xylose isomerase, which converts it to xylulose . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .
Comparison with Similar Compounds
Alpha-L-Xylopyranose can be compared with other similar compounds such as:
Beta-L-Xylopyranose: Differs in the configuration at the anomeric center.
Alpha-D-Xylopyranose: Differs in the stereochemistry of the sugar.
Beta-D-Xylopyranose: Differs in both the configuration at the anomeric center and the stereochemistry of the sugar.
Uniqueness: this compound is unique due to its specific alpha-configuration and L-stereochemistry, which influence its reactivity and interaction with biological molecules .
Properties
IUPAC Name |
(2R,3S,4R,5S)-oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-SKNVOMKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332152 | |
Record name | Alpha-L-Xylopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-58-4 | |
Record name | alpha-L-Xylopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpha-L-Xylopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-L-XYLOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXL37983JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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